Product packaging for Naphtho[2,3-h]quinoline-7,12-dione(Cat. No.:CAS No. 19832-13-4)

Naphtho[2,3-h]quinoline-7,12-dione

Cat. No.: B186909
CAS No.: 19832-13-4
M. Wt: 259.26 g/mol
InChI Key: UYNKQQKKVBZTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,3-h]quinoline-7,12-dione (CAS 54490-26-5) is a quinoline-annulated anthraquinone derivative that serves as a key scaffold in the development of novel chemotherapeutic agents. Its primary research value lies in its dual mechanism of action, functioning as a DNA intercalator and a potent generator of Reactive Oxygen Species (ROS). The compound's structure features a chelating center, comprising the quinoline nitrogen and a neighboring quinone oxygen, which allows it to form redox-active complexes with transition metal ions such as Iron (Fe(III)) and Copper (Cu(II)) . Studies on closely related quinoline-quinone chelators have demonstrated that these metal complexes exhibit significantly enhanced redox activity compared to the compound alone, leading to a dramatic increase in the yield of free radicals, a process that is further stimulated by light exposure . This property makes this compound and its derivatives promising candidates for application in photodynamic therapy, where light-induced cytotoxicity is desired . The chelate complexes of this compound class have been shown to possess a pronounced cytotoxic effect against cancer cells, with some lipophilic iron complexes reported to exhibit higher anticancer activity than doxorubicin . Furthermore, the core structure is a subject of research in other therapeutic areas, including the design of novel DprE1 inhibitors for tuberculosis treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9NO2 B186909 Naphtho[2,3-h]quinoline-7,12-dione CAS No. 19832-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19832-13-4

Molecular Formula

C17H9NO2

Molecular Weight

259.26 g/mol

IUPAC Name

naphtho[2,3-h]quinoline-7,12-dione

InChI

InChI=1S/C17H9NO2/c19-16-11-5-1-2-6-12(11)17(20)14-13(16)8-7-10-4-3-9-18-15(10)14/h1-9H

InChI Key

UYNKQQKKVBZTFP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 H Quinoline 7,12 Dione and Its Derivatives

Classical Synthetic Approaches to the Naphtho[2,3-h]quinoline-7,12-dione Framework

Traditional methods for constructing the this compound core have relied on well-established reactions in organic synthesis, including multi-component condensations, cyclization strategies, and adaptations of named quinoline (B57606) syntheses. These approaches provide foundational pathways to the basic scaffold and its substituted derivatives.

Multi-component Condensation Reactions for Polycyclic Systems

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like this compound in a single step from three or more starting materials. These reactions are advantageous due to their atom economy and operational simplicity.

A notable example involves a three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium. nih.govacs.org This one-pot synthesis yields various fused heterocyclic compounds, including derivatives of the Naphtho[2,3-f]quinoline (B15498161) system. nih.govacs.org Another approach utilizes the condensation of aromatic aldehydes, 1,3-indanedione, and 1-naphthylamine (B1663977) or 1-antharacylamine, catalyzed by a cross-linked poly(2-acrylamido-2-methyl propane (B168953) sulphonic acid), to produce 8H-naphtho[2,3-h]indeno[1,2-b]quinolin-9-one derivatives. ias.ac.in

The use of tetronic acid as a reactant in MCRs has also been explored for the synthesis of related polycyclic systems. nih.gov For instance, a one-pot multicomponent reaction involving an aromatic aldehyde, an amine, and a cyclic 1,3-dicarbonyl compound can lead to the formation of complex quinoline derivatives. beilstein-journals.org

ReactantsCatalyst/ConditionsProduct Type
Aromatic aldehyde, 2-aminoanthracene, cyclic 1,3-dicarbonylAcidic mediumFused heterocyclic compounds (Naphtho[2,3-f]quinoline derivatives) nih.govacs.org
Aromatic aldehyde, 1,3-indanedione, 1-antharacylaminePoly(2-acrylamido-2-methyl propane sulphonic acid)8H-Naphtho[2,3-h]indeno[1,2-b]quinolin-9-one derivatives ias.ac.in
Aromatic aldehyde, amine, cyclic 1,3-dicarbonylVariousComplex quinoline derivatives beilstein-journals.org

Cyclization and Annulation Strategies (e.g., [4+2]-cycloaddition)

Cyclization and annulation reactions are fundamental to the construction of the polycyclic framework of this compound. These strategies involve the formation of new rings onto a pre-existing structure.

One key method involves the cyclization of adducts formed from the addition of amines to ethyl (1-amino-9,10-anthraquinon-2-yl)propiolate. rsc.orgrsc.org This approach leads to the formation of 2-substituted 4-dialkyl(or alkyl)aminonaphtho[2,3-h]quinoline-7,12-diones. rsc.orgrsc.org The initial adducts can be cyclized using reagents like phosphorus oxychloride to yield 2-chloronaphthoquinolines, which can then undergo further functionalization. rsc.org

While direct [4+2]-cycloaddition (Diels-Alder reaction) is a powerful tool for ring formation, its specific application to the direct synthesis of the this compound core from simpler precursors is less commonly reported in the initial search results. However, related cycloaddition reactions are employed in the synthesis of similar quinone-containing polycycles. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with 1,1-diphenylethylene (B42955) can lead to a [4+2] cycloaddition product, which after subsequent reactions, forms a benz[a]anthracene-7,12-dione system. semanticscholar.org

Nucleophilic Substitution Reactions in Quinone Synthesis

Nucleophilic substitution is a crucial strategy for introducing functional groups onto the quinone core of this compound and its precursors. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles.

A common approach involves the reaction of halogenated quinones with amines. For example, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material that readily undergoes nucleophilic substitution with various amines. semanticscholar.org This reactivity allows for the introduction of amino groups, which can then be involved in subsequent cyclization steps to form the quinoline ring. For instance, the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride leads to the formation of 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione, a related heterocyclic quinone. nih.gov

In the synthesis of 2-functionalized 4-dialkyl(or alkyl)aminonaphtho-[2,3-h]quinoline-7,12-diones, a key step is the nucleophilic substitution of a chlorine atom on the pyridine (B92270) ring of a 2-chloro-4-dialkyl(or alkyl)aminonaphthoquinoline intermediate. rsc.org This allows for the introduction of a variety of functional groups at the 2-position.

Adaptations of Established Quinoline Syntheses (e.g., Pfitzinger synthesis)

The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, has been adapted for the synthesis of complex fused quinoline systems. researchgate.net While a direct application to this compound is not explicitly detailed, the principles of the Pfitzinger synthesis are relevant to the construction of the quinoline moiety within such large polycyclic structures.

The general Pfitzinger reaction involves the base-catalyzed condensation of an isatin derivative with a ketone or aldehyde, followed by cyclization and dehydration to form the quinoline ring. researchgate.net This methodology has been used to prepare tetracyclic quinoline derivatives, which are structurally related to the Naphtho[2,3-h]quinoline core. acs.org For example, the reaction of an appropriate isatin with a cyclic ketone can lead to fused quinoline systems. nih.gov The Pfitzinger reaction offers a versatile route to quinoline-4-carboxylic acids, which can be further modified. rsc.orgrsc.org

Modern Synthetic Techniques for this compound Analogues

In addition to classical methods, modern synthetic techniques have been employed to improve the efficiency and environmental friendliness of the synthesis of this compound and its derivatives. Microwave-assisted synthesis has emerged as a particularly valuable tool.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, increase yields, and improve product purity in the synthesis of Naphtho[2,3-h]quinoline derivatives. nih.govacs.orgclockss.org

A notable application is the sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation. nih.govacs.org This method provides a rapid and efficient route to a series of fused heterocyclic compounds, including Naphtho[2,3-f]quinoline derivatives. nih.govacs.org The use of microwave heating has also been effective in the self-condensation of substituted phenylpropiolic acid derivatives to yield naphtho[2,3-c]furan-1,3-dione (B147156) derivatives, which are structurally related building blocks. clockss.org The advantages of MAOS include operational simplicity and a minimal environmental impact, making it a preferred method for small-scale, rapid synthesis. nih.govacs.org

Reaction TypeReactantsConditionsAdvantages
Three-component reactionAromatic aldehyde, 2-aminoanthracene, cyclic 1,3-dicarbonylMicrowave irradiation, acidic mediumRapid, efficient, operational simplicity, minimal environmental impact nih.govacs.org
Self-condensationSubstituted phenylpropiolic acid derivativesMicrowave irradiationReduced reaction times, increased yields clockss.org
Multi-component reactionNaphthyl- or anthracenylamine, aldehydes, 2-hydroxy-1,4-naphthoquinone (B1674593)Microwave irradiation, acetic acidRegioselective, efficient construction of dibenzo[a,h]acridine-12,13(7H,14H)-diones beilstein-journals.org

Catalytic Approaches in Naphthoquinone and Quinoline Derivatization

Catalysis plays a pivotal role in the efficient synthesis of quinoline and naphthoquinone derivatives, offering advantages such as improved yields, milder reaction conditions, and greater selectivity. tubitak.gov.trresearchgate.net The use of various catalysts, from polymers to transition metals, has significantly advanced the methodologies for constructing these important chemical scaffolds.

Polymeric Catalysts (e.g., cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid))

Polymer-supported catalysts have emerged as a valuable tool in organic synthesis, providing benefits like easy separation, reusability, and often, enhanced reaction efficiency. tubitak.gov.trresearchgate.net In the context of quinoline synthesis, which is a key structural component of this compound, polymeric catalysts have been effectively employed in reactions such as the Friedländer synthesis. tubitak.gov.trnih.gov

One notable example is the use of cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid-co-acrylic acid) [poly(AMPS-co-AA)]. nih.gov This polymeric catalyst, prepared from 2-acrylamido-2-methylpropanesulfonic acid (AMPS), acrylic acid (AA), and N,N-methylene bis-acrylamide (MBA) as a cross-linker, has proven effective for the synthesis of substituted quinolines. nih.gov The catalyst's utility lies in its ability to facilitate the Friedländer reaction under solvent-free conditions, leading to excellent product yields. A key advantage of this approach is the catalyst's recyclability, allowing for its recovery and reuse in multiple reaction cycles with minimal loss of activity. nih.gov

Other polymeric catalysts have also been explored for quinoline synthesis. For instance, PEG-SO3H has been used as a catalyst in aqueous media for the Friedländer synthesis, demonstrating good to excellent yields and reusability for up to six cycles. nih.gov Similarly, silica (B1680970) gel supported sodium hydrogen sulphate (NaHSO4-SiO2) has been utilized as a heterogeneous catalyst for Friedländer annulation under solvent-free conditions, also with good yields and catalyst reusability. nih.gov The development of polymer-supported scandium catalysts has also contributed to the combinatorial synthesis of quinoline libraries, offering a method for rapid preparation of a diverse range of derivatives. acs.org

Table 1: Examples of Polymeric Catalysts in Quinoline Synthesis
CatalystReaction TypeConditionsKey Advantages
Cross-linked poly(AMPS-co-AA) Friedländer SynthesisSolvent-freeExcellent yields, Catalyst recyclability nih.gov
PEG-SO3H Friedländer SynthesisAqueous media, 60 °CGood to excellent yields, Catalyst reusability (6 cycles) nih.gov
NaHSO4-SiO2 Friedländer AnnulationSolvent-freeExcellent yields, Catalyst reusability (3 runs) nih.gov
Polymer-supported Scandium Catalyst Three-component coupling-Rapid synthesis of diverse quinoline libraries acs.org
Tungstophosphoric acid in polyacrylamide matrix Friedländer SynthesisAbsolute ethanol, 78 °CExcellent yields (89-99%), Catalyst recyclability, No leaching conicet.gov.ar
Palladium-Catalyzed C-N Bond Forming Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many nitrogen-containing heterocyclic compounds, including derivatives of this compound. cardiff.ac.ukresearchgate.net This methodology has been successfully applied to the amination of quinolinequinone derivatives, providing efficient access to novel 6-arylamino derivatives. cardiff.ac.ukresearchgate.net

The reaction typically involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a strong base. cardiff.ac.uk The choice of palladium source and ligand is crucial for the success of the reaction. While initial attempts with palladium(II) acetate (B1210297) and triphenylphosphine (B44618) showed limited success, the use of more advanced ligand systems has significantly improved yields. cardiff.ac.uk

In the synthesis of quinolinequinone derivatives, the Buchwald-Hartwig amination has been used to introduce various anilines onto the quinolinequinone scaffold. cardiff.ac.uk For example, the reaction of 6,7-dichloro-5,8-quinolinequinone with different aniline (B41778) derivatives using a palladium catalyst results in the formation of the corresponding 6-arylamino-7-chloro-5,8-quinolinediones. cardiff.ac.uk This approach offers a direct and versatile route to a variety of substituted quinolinequinones. cardiff.ac.ukresearchgate.net

Furthermore, palladium catalysis is instrumental in the synthesis of key intermediates for the this compound core. For instance, the palladium-catalyzed cross-coupling of 1-amino-2-iodo-9,10-anthraquinone with terminal acetylenes like ethyl propiolate is a key step in constructing the precursor necessary for subsequent cyclization to form the quinoline ring. rsc.org This heteroannulation process highlights the versatility of palladium catalysis in building complex heterocyclic systems. rsc.org

DABCO-Catalyzed Reactions in Aqueous Media

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and environmentally benign organocatalyst that has found significant application in the synthesis of various heterocyclic compounds, including those related to the this compound framework. ijcce.ac.irijcce.ac.ir Its utility is particularly highlighted in reactions conducted in aqueous media, which aligns with the principles of green chemistry. ijcce.ac.irijcce.ac.ir

A notable application of DABCO is in the tandem reaction between 2-hydroxy-1,4-naphthoquinone and quinolinium salts. ijcce.ac.irijcce.ac.ir This reaction, carried out in water, leads to the efficient synthesis of functionalized polycyclic naphthooxazocines. The process is characterized by its operational simplicity, good to excellent yields, and the avoidance of column chromatography for product purification. ijcce.ac.irijcce.ac.ir The reaction proceeds through a tandem C-alkylation and intramolecular O-alkylation sequence. ijcce.ac.ir

DABCO has also been effectively used as a base catalyst in the synthesis of 2-amino-3-cyano naphthopyran derivatives through a one-pot, three-component condensation reaction of naphthols, aromatic aldehydes, and malononitrile (B47326) at room temperature. researchgate.net This method is valued for its mild reaction conditions, short reaction times, and high yields. researchgate.net

The catalytic activity of DABCO extends to the synthesis of other complex structures. For example, it catalyzes the three-component reaction for the synthesis of naphtho[2,3-b]thiophene-4,9-diones. acs.org These examples underscore the broad applicability of DABCO as an inexpensive, non-toxic, and highly reactive base catalyst in multicomponent reactions for the construction of diverse heterocyclic systems. researchgate.net

Specific Reaction Pathways for this compound Core Structures

The construction of the core this compound structure can be achieved through specific synthetic routes that utilize carefully designed precursors. These pathways often involve multi-step sequences that build the quinoline ring onto an existing anthraquinone (B42736) framework or derive the structure from simpler naphthoquinone and quinoline components.

Synthesis from Anthra[1,2-d]rsc.orgnih.govacs.orgtriazine-4,7,12(3H)-trione Precursors

A synthetic route to structures related to the this compound core involves the use of Anthra[1,2-d] rsc.orgnih.govacs.orgtriazine-4,7,12(3H)-trione as a key precursor. mdpi.comresearchgate.net This approach leverages the thermal opening of the rsc.orgnih.govacs.orgtriazin-4(3H)-one ring, followed by a [4+2]-cycloaddition reaction with pyridine derivatives or quinoline itself. mdpi.comresearchgate.net This method has proven effective for the synthesis of the 6H-naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione system. mdpi.com

The reaction mechanism is thought to involve the in situ generation of a reactive iminoketene intermediate from the thermal decomposition of the triazinone precursor. researchgate.net This intermediate then undergoes a hetero-Diels-Alder reaction with the pyridine or quinoline, leading to the formation of the final polycyclic system. mdpi.comresearchgate.net The position of substituents on the pyridine ring can influence the outcome of the reaction. mdpi.com

Derivatization from 2-Hydroxy-1,4-naphthoquinone and Quinolinium Salts

A significant pathway for the synthesis of derivatives related to the this compound core involves the reaction of 2-hydroxy-1,4-naphthoquinone (also known as lawsone) with quinolinium salts. ijcce.ac.irijcce.ac.ir This method is particularly noteworthy for its use of environmentally friendly conditions and its efficiency in generating complex polycyclic structures.

The reaction is typically catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and is often carried out in an aqueous medium. ijcce.ac.irijcce.ac.ir This approach leads to the formation of functionalized polycyclic naphthooxazocines through a tandem C-alkylation and intramolecular O-alkylation process. The reaction is operationally simple and often provides good to excellent yields of the desired products, which can sometimes be isolated without the need for column chromatography. ijcce.ac.irijcce.ac.ir

The versatility of 2-hydroxy-1,4-naphthoquinone as a starting material is well-established, as it serves as a precursor for a wide array of biologically active molecules and materials. researchgate.net Its reaction with various reagents, including quinolinium salts, opens up avenues for the synthesis of a diverse range of heterocyclic compounds. thieme-connect.de The development of efficient, one-pot, multicomponent reactions involving 2-hydroxy-1,4-naphthoquinone continues to be an active area of research, with a focus on green and sustainable synthetic methods. researchgate.netthieme-connect.de

Synthesis of 1-Substituted 3H-Naphtho[1,2,3-de]quinoline-2,7-diones

The synthesis of 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones, a class of compounds with significant biological activity, has been approached through several strategic routes. These methods often involve the cyclization of appropriately substituted anthraquinone precursors.

One prominent method involves the reaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with various amino acids. This approach provides a pathway to 1-alkylamino derivatives. The process is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (B87167) (DMSO) with heating. The reaction proceeds through the substitution of the chloro group by the amino acid, followed by an intramolecular cyclization to form the quinoline ring system. This cyclization is believed to involve the cleavage of a nitrosamine (B1359907) intermediate when the reaction is initiated by nitrosation of the amino acid amide. researchgate.netresearchgate.net

Another key synthetic strategy allows for the introduction of phenylsulfanyl or phenoxy groups at the 1-position. This method provides a convenient route to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naptho[1,2,3-de]quinoline-2,7-dione analogs, often in high yields. mdpi.com These compounds are of interest due to their potential as antitumor agents.

Furthermore, derivatives of 3H-naphtho[1,2,3-de]quinoline-2,7-dione have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a therapeutic target for cardiac and neurodegenerative disorders. acs.orgpleiades.onlineacs.org The synthesis of these inhibitors, such as ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1), was achieved through receptor-based virtual screening followed by chemical synthesis. acs.orgacs.org The in vitro kinase assay of NQDI-1 revealed it to be a competitive inhibitor of ASK1. acs.orgacs.org

The following table summarizes the synthesis of various 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives.

Starting MaterialReagentProduct (1-Substituent)Reaction ConditionsReference
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamideAmino Acid Amide (after nitrosation)AlkylaminoK₂CO₃, DMSO, heat researchgate.netresearchgate.net
1-Chloro-N-methylanthrapyridoneEthanolic alkaliHydroxy (forms 1-hydroxy-N-methylanthrapyridone)Boiling in aqueous dioxane with NaOH pleiades.online
Appropriate Anthraquinone PrecursorThiophenol or Phenol derivativePhenylsulfanyl or PhenoxyNot specified mdpi.com
Not specifiedNot specifiedEthyl 1-carboxylate (NQDI-1)Not specified acs.orgacs.org

Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a cornerstone for the structural confirmation and mechanistic investigation of complex organic molecules like Naphtho[2,3-h]quinoline-7,12-dione. While complete spectral data for the unsubstituted parent compound is not extensively reported in publicly available literature, detailed studies on closely related derivatives, such as 2-phenyl-4-(butylamino)this compound, offer significant understanding.

The structural integrity of the this compound framework is unequivocally confirmed through the use of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These techniques provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

For the derivative 2-phenyl-4-(butylamino)this compound, the aromatic protons are observed in distinct regions of the ¹H NMR spectrum, allowing for the confirmation of the complex ring system. The presence of the phenyl and butylamino substituents introduces additional signals whose chemical shifts and multiplicities are consistent with their expected structures.

Table 1: Representative ¹H NMR Spectral Data for Aromatic Protons of 2-phenyl-4-(butylamino)this compound (Q1) in CD₃OD

Proton NumberChemical Shift (δ, ppm)
Aromatic ProtonsMultiplets in the range of 7.5 - 8.5

Note: This table is illustrative and based on general observations from published spectra of the derivative. Precise assignments require further 2D NMR experiments.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbonyl carbons of the quinone moiety are expected to appear significantly downfield, typically in the range of δ 180-190 ppm. The aromatic and heterocyclic carbons would produce a series of signals in the δ 120-160 ppm region. The specific chemical shifts would be invaluable for confirming the connectivity of the fused ring system.

NMR spectroscopy is not limited to static structural elucidation; it is also a powerful tool for probing dynamic processes and intermolecular interactions. Studies on 2-phenyl-4-(butylamino)this compound (Q1) have demonstrated the utility of NMR in gaining mechanistic insights.

A notable observation is the significant line broadening of the signals corresponding to the aromatic protons in the ¹H NMR spectrum of Q1. This broadening can be influenced by several factors, including the presence of paramagnetic species and chemical exchange processes. In the case of Q1, the line broadening is concentration-dependent in certain solvents, such as acetonitrile-d₃, while showing less dependence in others, like deuterated methanol. spectrabase.comacs.org This suggests the involvement of intermolecular interactions, potentially the formation of aggregates or transient radical species that can influence the relaxation times of the nuclei.

The dependence of the line width of the aromatic protons of Q1 on its concentration in different deuterated solvents highlights the role of the solvent in mediating these interactions. spectrabase.comacs.org For example, in methanol, it has been suggested that the solvent itself may play a role in electron transfer processes, leading to the formation of radical species even in the absence of other reducing agents. nih.gov These observations are crucial for understanding the redox behavior of this class of compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an essential technique for the detection and characterization of molecules with unpaired electrons, such as free radicals. For quinone-containing compounds like this compound, EPR is particularly valuable for studying their redox chemistry.

The one-electron reduction of a quinone leads to the formation of a semiquinone radical anion, a paramagnetic species that is EPR active. Studies on 2-phenyl-4-(butylamino)this compound (Q1) have shown that it can be readily reduced to its corresponding semiquinone radical. nih.gov The formation of this radical can be induced by reducing agents such as ascorbic acid or 1,4-dihydropyridines (DHP). nih.govwikipedia.org

The EPR spectrum of the semiquinone radical provides information about its electronic structure and its interaction with the surrounding environment. The g-factor and hyperfine coupling constants are characteristic parameters that can help in the identification of the radical species. The linewidth of the EPR signal can also provide insights into the dynamics and localization of the radical. spectrabase.com

EPR spectroscopy can be used to monitor the redox processes involving this compound and its derivatives in real-time. The generation and decay of the semiquinone radical can be followed under various conditions, providing kinetic information about the electron transfer reactions.

Furthermore, in the presence of reactive oxygen species (ROS), which can be generated by quinones, spin trapping techniques coupled with EPR can be employed. A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable radical adduct that can be readily detected by EPR. This approach allows for the indirect detection and identification of highly reactive radicals, such as hydroxyl or superoxide (B77818) radicals, that may be involved in the redox cycling of the quinone.

Chemically Induced Dynamic Nuclear Polarization (CIDNP)

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate radical pair mechanisms in chemical reactions. When a chemical reaction proceeds through a radical pair intermediate, the nuclear spin states of the reaction products can become populated in a non-equilibrium manner. This results in strongly enhanced absorption or emission signals in the NMR spectrum of the products.

While no specific CIDNP studies have been reported for this compound, the technique is highly relevant to the study of quinone chemistry. The photoreduction of quinones, for instance, often proceeds via radical intermediates. CIDNP can provide detailed information about the nature of these transient radicals, including their g-factors and hyperfine coupling constants, as well as the kinetics of the radical reactions. The observation of CIDNP effects in the photoreactions of this compound would provide definitive evidence for the involvement of radical pathways and offer deeper mechanistic insights into its photochemistry and redox behavior.

Investigation of Radical Pair Formation and Dynamics in Solution

While specific studies on radical pair formation directly involving this compound are not extensively detailed in the provided search results, the broader context of quinone-type structures suggests a propensity for such phenomena. The formation of radical ions is a key aspect of the redox chemistry of quinones. For similar compounds, techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy would be employed to study the dynamics of radical pair formation, their spin states, and their subsequent decay pathways in solution. These studies are crucial for understanding reaction mechanisms in photochemistry and electrochemistry.

Elucidation of Transient Intermediates in Electron Transfer Reactions

The study of transient intermediates is fundamental to understanding the electron transfer processes involving this compound. Techniques such as flash photolysis and pulse radiolysis are often used to generate and detect short-lived species like radical anions and cations. For quinoline (B57606) derivatives, electron transfer can lead to the formation of radical intermediates whose stability and reactivity are influenced by the molecular structure and the solvent environment. The characterization of these transient species provides critical insights into the mechanisms of redox reactions.

Complementary Spectroscopic and Analytical Techniques

A suite of spectroscopic and analytical methods provides a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) structure, typically in the range of 1660-1720 cm⁻¹. Additionally, absorptions corresponding to C=C and C=N stretching vibrations within the aromatic and quinoline ring systems would be observed in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.czlibretexts.org The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. vscht.cz

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ketone)1660-1720
C=C (Aromatic)1400-1600
C=N (Imine)1400-1600
C-H (Aromatic)3000-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV and visible regions of the electromagnetic spectrum. uzh.ch These absorptions are typically due to π → π* and n → π* transitions. The exact position and intensity of the absorption bands are sensitive to the solvent polarity and the presence of substituents on the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the precise molecular weight and to gain insights into the structural features through fragmentation analysis. The molecular ion peak in the mass spectrum of this compound would confirm its elemental composition. The fragmentation pattern can reveal the stability of different parts of the molecule. For quinoline-type structures, common fragmentation pathways may involve the loss of small neutral molecules like CO or HCN. nih.govresearchgate.net The fragmentation of isoquinoline (B145761) alkaloids, for instance, often involves the cleavage of the alkaloid skeleton, providing valuable structural information. nih.gov

Technique Information Obtained Expected Observations for this compound
Mass Spectrometry (MS)Molecular Weight and Fragmentation PatternMolecular ion peak corresponding to the exact mass. Fragmentation may involve loss of CO and HCN.

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are essential for characterizing the redox properties of this compound. researchgate.net These methods can determine the reduction and oxidation potentials of the compound, providing insights into its electron-accepting and donating capabilities. nih.gov The quinone moiety is known to undergo reversible or quasi-reversible reduction processes. The redox potentials are influenced by the molecular structure and the experimental conditions, such as the solvent and supporting electrolyte. researchgate.net For similar quinoline derivatives, electrochemical studies have been used to correlate redox potentials with biological activities. researchgate.net

Electrochemical Method Parameter Determined Significance
Cyclic Voltammetry (CV)Redox Potentials (E½)Indicates the ease of electron transfer (oxidation/reduction).
Differential Pulse Voltammetry (DPV)Peak Potentials (Ep)Provides sensitive detection and quantification of redox-active species.

Lack of Specific Research Data on the Luminescence and Fluorescence of this compound

Extensive queries for photoluminescence, fluorescence quantum yields, emission spectra, and fluorescence lifetimes of this specific compound did not yield dedicated scholarly articles or datasets. The search results primarily provided information on structurally related but distinct compounds, such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-triones and 3H-naphtho[1,2,3-de]quinoline-2,7-diones. While these related structures offer a general context for the photophysical behavior of fused heterocyclic quinone systems, their spectroscopic properties are not directly transferable to this compound due to differences in their molecular frameworks.

Consequently, the creation of a detailed and scientifically accurate article section with data tables on the luminescence and fluorescence of this compound, as per the requested outline, is not possible at this time. Presenting data from related compounds would not adhere to the strict requirement of focusing solely on the specified chemical entity.

Further experimental research is required to elucidate the specific optoelectronic properties of this compound.

Electronic Structure and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoline (B57606) and naphthoquinone derivatives to understand their stability, reactivity, and spectroscopic properties. nih.gov

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Naphtho[2,3-h]quinoline-7,12-dione, a planar and rigid tetracyclic system, geometry optimization helps in understanding the precise bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis, which involves studying the different spatial arrangements of a molecule, is also crucial. For derivatives of this compound with flexible side chains, conformational analysis can identify the most stable conformers and the energy barriers between them. acs.orgmdpi.com For instance, in related 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffolds, Monte Carlo conformational searches followed by DFT optimization are used to determine the most stable tautomeric and conformational states in different environments. mdpi.comnih.gov This analysis is vital as the conformation can significantly influence the molecule's biological activity and interactions.

Table 1: Key Geometric Parameters for Naphthoquinone Derivatives from DFT Calculations
ParameterDescriptionSignificance
Bond Lengths (C=O, C=C, C-N)Average distances between bonded atoms.Indicates bond strength and electronic delocalization.
Bond AnglesAngles between adjacent bonds.Defines the molecule's shape and steric hindrance.
Dihedral AnglesTorsional angles that describe the conformation of the molecule.Crucial for understanding the planarity and flexibility of the ring system.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides insights into the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests high reactivity and that the molecule can be easily excited. mdpi.com For derivatives of naphthoquinoline-dione, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting quinone moiety. mdpi.commdpi.com This separation of electron density is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. ias.ac.in

Electronic transitions, such as π–π* and n–π* transitions, can be predicted from the FMO analysis, which helps in interpreting UV-visible absorption spectra. ias.ac.in The calculated transitions can be correlated with the observed absorption bands, providing a deeper understanding of the molecule's photophysical properties.

Table 2: Calculated HOMO, LUMO, and Energy Gap (ΔE) for Related Quinone Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Naphthoquinoline-Dione Derivative (Probe 1)--3.16 mdpi.com
2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione--2.743 mdpi.com
Indolo[2,3-b]quinoxaline Dyes-6.51 to -6.68-3.29 to -3.42- ias.ac.in

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. mdpi.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.ukresearchgate.net By comparing the calculated chemical shifts with experimental data, the structural assignment of complex molecules can be confirmed. mdpi.commdpi.com For quinoline derivatives, a good correlation between calculated and experimental chemical shifts is often observed. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. science-softcon.de These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π). ias.ac.in This is particularly useful for understanding the color and photophysical behavior of compounds like this compound, which possess a chromophoric quinone system.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Quinoline Derivative
NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Reference
Formyl H10.35- mdpi.com
H48.77- mdpi.com
H38.40- mdpi.com
C8-173.7 mdpi.com
C6-143.6 mdpi.com
C7-145.1 mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and their interactions with biological targets, such as proteins and cell membranes. nih.govresearchgate.net

MD simulations are instrumental in understanding how molecules like this compound and its derivatives interact with biological macromolecules. For example, simulations have been used to study the interaction of the related compound 2-phenyl-4-(butylamino)this compound with model lipid membranes. nih.govresearchgate.net These studies reveal how the molecule penetrates and orients itself within the lipid bilayer, which is crucial for understanding its cellular uptake and mechanism of action. nih.gov

Furthermore, MD simulations can elucidate the binding of quinoline-dione derivatives to protein targets. By simulating the ligand-protein complex, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.govnih.gov For instance, simulations have been used to study the binding of 3H-naphtho[1,2,3-de]quinoline-2,7-diones to Apoptosis signal-regulating kinase 1 (ASK1), providing insights into their inhibitory mechanism. nih.govresearchgate.net

MD simulations allow for the analysis of the conformational flexibility of both the ligand and its biological target upon binding. researchgate.netrsc.org The simulations can show how the ligand adapts its conformation to fit into the binding site and how the protein may undergo conformational changes to accommodate the ligand. nih.gov

The analysis of ligand binding modes is a critical outcome of MD simulations. These simulations can predict the most stable binding poses of a ligand within a protein's active site. rsc.org This information is invaluable for structure-based drug design, as it helps in understanding the structure-activity relationships and in designing new derivatives with improved binding affinity and selectivity. nih.gov For example, molecular docking studies, often complemented by MD simulations, have been used to investigate the binding modes of podophyllotoxin-naphthoquinone compounds in the colchicine-binding site of tubulin. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

Prediction of Ligand-Protein Binding Modes and Affinities

Computational studies have been employed to predict how this compound and its analogs bind to various protein targets. These studies provide insights into the specific conformations and interactions that govern the ligand-protein recognition process. The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in the context of identifying novel inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in various diseases including CNS disorders, molecular docking studies were performed. A derivative, 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione, was identified as a hit compound. mdpi.com The predicted binding mode of this compound within the ATP-binding site of GSK-3β showed significant occupancy and shape complementarity. mdpi.com The docking calculations for this class of compounds are crucial for understanding their potential as kinase inhibitors. mdpi.com

Similarly, derivatives of 3H-naphtho[1,2,3-de]quinoline-2,7-dione have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a therapeutic target for cardiac and neurodegenerative disorders. researchgate.netacs.orgnih.gov Receptor-based virtual screening and subsequent in vitro kinase assays revealed that ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) inhibits ASK1 with a Ki of 500 nM, indicating a strong binding affinity. researchgate.netacs.orgnih.gov

The following table summarizes the predicted binding affinities of some this compound derivatives against their respective protein targets as reported in the literature.

Compound/DerivativeProtein TargetPredicted Binding Affinity (Docking Score/IC₅₀/Kᵢ)Reference
1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dioneGSK-3βIC₅₀ = 20.55 µM mdpi.com
Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1)ASK1Kᵢ = 500 nM researchgate.netacs.orgnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

In the case of 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione binding to GSK-3β, the docking pose revealed key interactions within the ATP-binding site. mdpi.com The hinge region of GSK-3β, comprising residues Asp133-Val135, is crucial for binding ATP-competitive inhibitors. mdpi.com The naphthoquinoline scaffold is predicted to form favorable interactions with these and other key residues lining the active site. mdpi.com

For the ASK1 inhibitor NQDI-1, molecular modeling suggests that it acts as an ATP-competitive inhibitor. researchgate.net This implies that it binds to the ATP-binding pocket of the ASK1 kinase domain, thereby preventing the natural substrate, ATP, from binding and initiating the signaling cascade. The quinoline and dione (B5365651) moieties of the compound are likely involved in forming crucial hydrogen bonds and other interactions with the amino acid residues in the ASK1 active site.

Virtual Screening Methodologies for Inhibitor Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The identification of this compound derivatives as potent enzyme inhibitors has often been facilitated by virtual screening methodologies. These approaches allow for the rapid and cost-effective screening of extensive compound databases.

One common strategy involves a hierarchical screening protocol. For example, in the discovery of GSK-3β inhibitors, a ligand-based pharmacophore model was first used to filter a large database of compounds. nih.gov This was followed by molecular docking of the filtered compounds into the GSK-3β active site. nih.gov This multi-step approach enhances the efficiency of the screening process by reducing the number of compounds that need to be subjected to more computationally intensive docking calculations. The use of a three-point 3D-pharmacophore followed by Glide-SP docking with hinge region hydrogen bonding constraints proved to be an effective protocol. nih.gov

Similarly, receptor-based virtual screening was employed to identify 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of ASK1. researchgate.netacs.orgnih.gov This method relies on the three-dimensional structure of the target protein to dock and score a library of potential ligands. The top-scoring compounds are then selected for experimental validation. This process led to the successful identification of NQDI-1 as a potent and selective ASK1 inhibitor. researchgate.netacs.orgnih.gov

These computational strategies have proven to be powerful tools for the initial identification of promising inhibitor scaffolds based on the this compound core structure, paving the way for further optimization and development.

Reaction Mechanisms and Chemical Reactivity

Redox Chemistry of the Naphtho[2,3-h]quinoline-7,12-dione Core

The quinone moiety is the primary center for the redox activity of the molecule, enabling it to accept electrons and protons in a stepwise manner. This process is central to its function, as the formation of reactive intermediates can influence its surrounding chemical environment.

The this compound structure can undergo both one- and two-electron reduction processes. The fundamental chemistry of quinones allows for their reduction to hydroquinones, a transformation that can proceed reversibly through a semiquinone intermediate. unitn.it In biological contexts, this reduction can be initiated by various cellular reductants.

A one-electron reduction pathway, often mediated by enzymes like cytochrome P450 reductase or by reducing agents such as ascorbic acid, glutathione, or NAD(P)H, yields a semiquinone radical anion. mdpi.commdpi.com This species can then be oxidized back to the original quinone, completing a redox cycle. mdpi.com

Alternatively, a two-electron reduction, which can be catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (DT-diaphorase), directly converts the quinone to the corresponding hydroquinone (B1673460). scispace.com This hydroquinone form can also be oxidized back to the quinone, indicating the reversible nature of these redox transformations. unitn.it

The reduction of the this compound core leads to the formation of semiquinone and hydroquinone species. The formation of a free semiquinone radical has been demonstrated upon the reduction of a derivative, 2-phenyl-4-(butylamino)this compound, by electron donors like ascorbic acid and NADH. mdpi.comresearchgate.net This semiquinone radical is often a prerequisite for the generation of reactive oxygen species (ROS), as it can transfer an electron to molecular oxygen. mdpi.com The stability of these radical species can be studied using techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR). nih.govnih.gov The hydroquinone is the product of a two-electron reduction and is generally more stable than the semiquinone radical, though it can auto-oxidize back to the quinone form. scispace.comconicet.gov.ar

The redox potential of the this compound core is significantly influenced by its molecular structure and the presence of substituents. The fusion of the quinoline (B57606) ring to the anthraquinone (B42736) framework alters the electronic properties compared to simpler naphthoquinones.

Substituents can further modulate this activity. For instance, the derivative 2-phenyl-4-(butylamino)this compound (referred to as Q1 in several studies) was found to be more redox active when complexed with metal ions like Fe(III) and Cu(II) than the free quinone itself. nih.govdntb.gov.ua This suggests that the chelating center, composed of the quinoline nitrogen and the adjacent quinone oxygen, plays a crucial role in the molecule's redox behavior. nih.gov The enhancement of redox activity upon metal chelation is a key finding, as it can lead to increased generation of free radicals. mdpi.comnih.gov

Compound/ComplexObserved Effect on Redox ActivityReference
2-phenyl-4-(butylamino)this compound (Q1)Exhibits higher ROS production than doxorubicin. nih.gov
Q1-Fe(III) Chelate ComplexMore redox active than Q1 alone. nih.govdntb.gov.ua
Q1-Cu(II) Chelate ComplexMore redox active than Q1 alone; ascorbate (B8700270) performs pro-oxidant activity in this complex. nih.govdntb.gov.uaresearchgate.net
Q1-Zn(II) Chelate ComplexChelation has a strong effect on the generation of semiquinone radicals. nih.gov

Electron Transfer Reactions

The ability of the this compound core to accept electrons makes it an active participant in electron transfer reactions with various donor molecules.

The electron transfer properties of this compound derivatives have been extensively studied using model electron donors.

1,4-Dihydropyridines: The interaction between 2-phenyl-4-(butylamino)this compound (Q1) and 1,4-dihydropyridine (B1200194) (DHP), a synthetic analog of NADH, has been used as a model system for electron transfer. nih.govresearchgate.net These studies, employing methods like Chemically Induced Dynamic Nuclear Polarization (CIDNP) and NMR, have shown that electron transfer occurs, leading to the formation of radical species. nih.govnih.gov The formation of chelate complexes with metal ions like Fe(III) and Cu(II) was demonstrated to enhance the yield of free radicals in this reaction. nih.govsemanticscholar.org

Ascorbic Acid: Ascorbic acid (Vitamin C) is another well-documented electron donor for this compound derivatives. mdpi.com It can effectively reduce the quinone to form the semiquinone radical. mdpi.comresearchgate.net Studies have shown that in the presence of the Q1-Cu(II) complex, ascorbic acid can act as a pro-oxidant, potentially promoting the compound's anti-tumor activity through redox cycling. researchgate.net

Model Electron DonorInteracting CompoundAnalytical Techniques UsedKey Findings
1,4-Dihydropyridine (DHP)2-phenyl-4-(butylamino)this compound (Q1)NMR, CIDNP, EPRElectron transfer demonstrated; metal complexes enhance free radical yield. nih.govnih.govresearchgate.net
Ascorbic Acid2-phenyl-4-(butylamino)this compound (Q1)NMR, EPREffective reduction of the quinone to the semiquinone radical. mdpi.comresearchgate.netresearchgate.net

Metal Ion Chelation and Redox Modulation

The interaction of this compound derivatives with metal ions is a critical aspect of their chemical behavior, influencing their electronic properties and reactivity.

Formation of Metal Complexes (e.g., with Fe(III), Cu(II), Zn(II))

Research has demonstrated that this compound derivatives, such as 2-phenyl-4-(butylamino)this compound (referred to as Q1), possess the ability to form chelate complexes with various transition metal ions, including iron (Fe(III)), copper (Cu(II)), and zinc (Zn(II)). nih.govnih.govresearchgate.net The formation of these complexes has been investigated using techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. mdpi.comnih.gov Studies have confirmed that these quinone-chelator compounds can effectively bind to these metal ions, leading to the formation of stable complexes. nih.govmdpi.com The chelation capability is a key feature of their molecular structure, enabling them to interact with biologically relevant metal ions. researchgate.net For instance, the interaction of Q1 with Fe(III) and Cu(II) has been a particular focus of study, highlighting the compound's role as a chelating agent. researchgate.netmdpi.comnih.gov

Compound/DerivativeInteracting Metal IonsMethod of StudyReference
2-phenyl-4-(butylamino)this compound (Q1)Fe(III), Cu(II), Zn(II)NMR, EPR, CIDNP nih.govnih.gov
3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione (Q3)Fe(III), Cu(II)NMR, UV-Vis Spectroscopy mdpi.comnih.gov
2-phenyl-4-(butylamino)this compound (Q1)Fe(II), Cu(II)Not Specified mdpi.com

Impact of Complexation on Redox Activity and Free Radical Generation

The chelation of metal ions by this compound derivatives significantly modulates their redox behavior and capacity to generate free radicals, particularly reactive oxygen species (ROS). nih.govresearchgate.net It has been demonstrated that the chelate complexes of Q1 with both Fe(III) and Cu(II) ions are more redox-active than the Q1 molecule by itself. nih.govnih.govsemanticscholar.org This enhanced redox activity leads to an increased production of ROS. nih.gov

The specific metal ion involved plays a crucial role in determining the outcome of this modulation. For example, in studies involving lipid peroxidation, the complex of a similar derivative with iron ions was found to decrease the rate of peroxidation, whereas its complex with copper ions increased it. mdpi.comnih.gov This suggests that while both iron and copper complexes are redox-active, their downstream effects can be opposing. The formation of a semiquinone radical is considered a necessary step for the generation of ROS, a process that is enhanced by the presence of the metal complex. mdpi.com The interaction between the quinone-chelator, metal ions, and biological reductants like NADH can lead to a cyclic redox chain reaction, amplifying the generation of free radicals. nih.govnih.govmdpi.com In contrast, the complex with Zn(II), a redox-inert metal ion, shows a much lower yield of free radicals compared to the complexes with the transition metals Fe(III) and Cu(II). nih.govnih.gov

Metal ComplexEffect on Redox ActivityImpact on Free Radical GenerationReference
Q1-Fe(III)More redox-active than Q1Increased ROS generation nih.govnih.gov
Q1-Cu(II)More redox-active than Q1Increased ROS generation nih.govnih.gov
Q1-Zn(II)Less redox-activeLower yield of free radicals nih.govnih.gov
Iron Complex (similar derivative)ModulatedDecreased rate of lipid peroxidation mdpi.comnih.gov
Copper Complex (similar derivative)ModulatedIncreased rate of lipid peroxidation mdpi.comnih.gov

Structural Analysis of Chelating Centers and Coordination Chemistry

The chelating ability of this compound derivatives is rooted in their specific molecular architecture. For the derivative 2-phenyl-4-(butylamino)this compound (Q1), the chelating center is composed of the nitrogen atom of the quinoline moiety and the adjacent oxygen atom of the quinone part. nih.gov This O and N atom configuration provides a stable coordination site for metal ions. mdpi.com This structural feature is distinct from other quinones like doxorubicin, where chelation typically involves two oxygen atoms. mdpi.com The formation of these chelate complexes has been shown to increase the ability of the molecule to penetrate into lipid membranes, suggesting that complexation alters the compound's physicochemical properties. nih.govmdpi.com

Photoinduced Reactions and Photoreactivity

Light is another significant factor that can influence the chemical reactivity of this compound and its derivatives, leading to photoinduced chemical transformations.

Mechanisms of Photo-oxidation and Light-Enhanced Radical Formation

The presence of light can significantly enhance the generation of free radicals by this compound derivatives, a phenomenon with implications for photodynamic applications. nih.govnih.gov Studies utilizing model reaction systems, such as the photo-oxidation of 1,4-dihydropyridine (DHP), have shown that light irradiation increases the yield of free radicals. nih.govresearchgate.net This effect is particularly pronounced when the quinone-chelator is complexed with metal ions like Fe(III) and Cu(II). nih.govnih.gov Evidence from Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Electron Paramagnetic Resonance (EPR) studies confirms that light enhances the formation of radical species. nih.govmdpi.com The underlying mechanism involves a photoinduced electron-transfer process. mdpi.com The formation of a semiquinone radical is a key intermediate step in the photo-generation of ROS. mdpi.com

Reactions with Nucleophiles and Cycloaddition Reactions

The chemical reactivity of this compound is characterized by the electrophilic nature of its quinone ring system, making it susceptible to reactions with nucleophiles and participation in cycloaddition reactions. These transformations are fundamental for the synthesis of more complex, functionalized derivatives.

Nucleophilic Attack at Specific Positions of the Quinone Ring

The quinone moiety in this compound is an electron-deficient system, rendering the carbon atoms of the α,β-unsaturated carbonyl system electrophilic and thus prone to nucleophilic attack. While specific studies on the parent compound are not extensively detailed, the reactivity can be inferred from related quinone structures. The most probable sites for nucleophilic attack are the C-8 and C-11 positions of the quinone ring, analogous to the C-2 and C-3 positions in 1,4-naphthoquinone (B94277).

Research on related compounds, such as 2,3-dichloro-1,4-naphthoquinone, demonstrates high reactivity towards various nucleophiles at these positions. semanticscholar.org This suggests that this compound would readily react with nucleophiles such as amines, thiols, and alkoxides. For instance, the addition of primary and secondary amines to precursors has been utilized in the synthesis of functionalized naphtho[2,3-h]quinoline-7,12-diones. rsc.org This process involves the nucleophilic addition of the amine to an activated position on the ring, followed by cyclization to form the final product.

Furthermore, studies on a similar heterocyclic quinone, 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, indicate its susceptibility to nucleophilic substitution reactions for the introduction of various functional groups. smolecule.com In another relevant example, the reaction of N-methylanthrapyridone, a related quinonoid system, with aqueous sodium hydroxide (B78521) leads to the formation of the 1-hydroxy derivative, showcasing a nucleophilic substitution pathway. researchgate.net

The general mechanism for nucleophilic addition to the quinone ring involves the attack of the nucleophile on one of the electrophilic carbon atoms, leading to the formation of an enolate intermediate. This intermediate can then be oxidized back to the quinone level, resulting in a net substitution reaction. The reaction conditions, such as the nature of the nucleophile, solvent, and presence of a catalyst, can influence the outcome and regioselectivity of the reaction.

A summary of expected nucleophilic reactions based on related compounds is presented in the table below.

NucleophileExpected Product TypeRelated System Example
Primary/Secondary AminesAmino-substituted Naphtho[2,3-h]quinoline-7,12-dionesAddition of amines to ethyl (1-amino-9,10-anthraquinon-2-yl)propiolate rsc.org
HydroxideHydroxy-substituted Naphtho[2,3-h]quinoline-7,12-dionesReaction of N-methylanthrapyridone with NaOH researchgate.net
ThiolatesThioether-substituted Naphtho[2,3-h]quinoline-7,12-dionesReaction of 2,3-dichloro-1,4-naphthoquinone with thiols semanticscholar.org

[2+2] and [4+2] Cycloaddition Pathways

This compound possesses dienophilic double bonds within its quinone ring system, making it a potential substrate for cycloaddition reactions, particularly Diels-Alder ([4+2] cycloaddition) and photochemical [2+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The α,β-unsaturated carbonyl system of the quinone ring can act as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of new six-membered rings fused to the quinoline-dione scaffold. The synthesis of related quinoline-diones often employs Diels-Alder reactions. For example, the reaction of 5,8-quinolinedione (B78156) with p-(dimethylamino)styrenes leads to the formation of naphtho[1,2-g]quinoline-7,12-diones and naphtho[2,1-g]quinoline-7,12-diones. oup.com Similarly, the Diels-Alder reaction of 2,7-dichloroquinoline-5,8-dione with a thiazole (B1198619) o-quinodimethane has been reported to yield a single regioisomer. researchgate.net These examples strongly suggest that this compound would undergo [4+2] cycloaddition with electron-rich dienes. A probable mechanism for a hetero-Diels-Alder reaction involving a related triazine trione (B1666649) with pyridine (B92270) acting as the dienophile has also been proposed, leading to complex fused systems. mdpi.com

[2+2] Cycloaddition:

Photochemical [2+2] cycloaddition is another potential reaction pathway for this compound, particularly with alkenes. Upon photochemical excitation, the quinone can react with an alkene to form a cyclobutane (B1203170) ring. Research on 2,3-dichloro-1,4-naphthoquinone has shown that it undergoes photochemical [2+2] cycloaddition with alkenes like 1,1-diphenylethylene (B42955) to yield cyclobutane adducts. semanticscholar.org It is therefore plausible that this compound would exhibit similar reactivity under photochemical conditions.

A related [3+2] photocycloaddition has been described for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and various alkynes and alkenes, showcasing the utility of photochemical methods in building fused ring systems onto a naphthoquinone core. acs.orgmdpi.com

The feasibility and outcome of these cycloaddition reactions would depend on the specific diene or alkene used, the reaction conditions (thermal or photochemical), and the potential for competing reaction pathways.

The following table summarizes the expected cycloaddition reactions based on analogous systems.

Reaction TypeReactantExpected ProductRelated System Example
[4+2] CycloadditionElectron-rich DieneFused polycyclic quinoneDiels-Alder reaction of 5,8-quinolinedione with styrenes oup.com
[2+2] CycloadditionAlkene (photochemical)Cyclobutane-fused quinoline-dionePhotochemical reaction of 2,3-dichloro-1,4-naphthoquinone with alkenes semanticscholar.org

Derivatization and Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Naphtho[2,3-h]quinoline-7,12-dione Scaffold

Systematic modification of the this compound scaffold is a key strategy for developing new analogues with improved properties. This involves a methodical approach to altering the molecule's chemical structure to probe its interaction with biological targets.

The planarity and aromaticity of the this compound system are significant features influencing its biological activity. The quinoline (B57606) and naphthoquinone moieties both offer positions that can be substituted. For the closely related naphtho[1,2,3-de]quinoline-2,7-dione scaffold, research has shown that the nature and position of substituents significantly impact activity. For instance, substituents on the pyridone ring of this related scaffold have been a primary focus of modification. nih.gov Altering substitution patterns helps in understanding the electronic and steric requirements for optimal activity.

The introduction of diverse functional groups is a common and effective method to modulate the physicochemical properties and biological activity of a lead compound. In the broader family of quinoline and naphthoquinone derivatives, various functional groups have been successfully incorporated to enhance performance.

Amino Groups: The addition of basic side chains, often containing amino groups, is a widely used strategy. In studies on related 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives, the incorporation of one or two basic side chains was a key synthetic step in the development of new potential antitumor agents. nih.gov

Piperidine (B6355638) and Other Cyclic Amines: Cyclic amines like piperidine can be introduced to alter solubility, cell permeability, and receptor binding affinity. For example, in the development of β-lapachone analogues (a 1,2-naphthoquinone), a benzyl (B1604629) piperazinyl derivative showed promise. nih.gov

Alkoxy Groups: The replacement of hydroxyl groups with alkoxy groups is a significant modification in naphthoquinone chemistry, intended to alter the molecule's electronic properties and metabolic stability. nih.gov

Phenyl Groups: Attaching phenyl groups can enhance activity through additional hydrophobic or pi-stacking interactions with biological targets. In the synthesis of some naphthoquinone–urazole (B1197782) hybrids, various aldehydes, including benzaldehyde, were used as linkers, thereby introducing phenyl moieties. nih.gov

The following table summarizes common functional group modifications explored in related quinone-based heterocyclic systems.

Table 1: Examples of Functional Group Modifications on Related Scaffolds
Functional Group Potential Purpose Example Scaffold
Basic amino side chains Enhance solubility, DNA interaction 7-oxo-7H-naphtho[1,2,3-de]quinoline
Benzyl piperazinyl Improve water solubility, cell uptake β-lapachone (1,2-Naphthoquinone)
Alkoxy groups Modulate electronic properties, stability Lawsone (1,4-Naphthoquinone)
Phenyl groups Introduce hydrophobic/pi-stacking interactions Naphthoquinone–urazole hybrids

Hybrid Molecule Design and Development

Molecular hybridization is an advanced strategy in drug design where two or more distinct pharmacophores are covalently linked to create a single hybrid molecule. This approach aims to combine the therapeutic advantages of the parent molecules, potentially leading to synergistic effects, improved affinity, or the ability to address multiple targets.

The design of hybrid molecules involves selecting appropriate pharmacophores and a suitable linker to connect them. The linker's nature, length, and flexibility are critical and can significantly influence the hybrid's biological profile. A common strategy involves using click chemistry to link fragments, such as combining a quinoline scaffold with a 1,2,3-triazole ring, which then connects to another pharmacophore. researchgate.net This modular approach allows for the creation of a diverse library of hybrid compounds for screening. nih.gov Another approach is a one-pot, multi-component reaction, which has been used to create hybrids of lawsone (a 1,4-naphthoquinone) and urazole scaffolds. nih.gov

A primary goal of creating hybrid molecules is to achieve synergy, where the combined effect of the linked pharmacophores is greater than the sum of their individual effects. nih.gov By combining the naphthoquinone moiety, known for its involvement in redox processes, with other biologically active scaffolds like quinolinediones, researchers aim to create novel agents with enhanced efficacy. nih.gov For instance, hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their biological activity, combining the properties of both well-established pharmacophores. nih.gov The resulting hybrid may exhibit a novel mechanism of action or overcome resistance mechanisms associated with the parent molecules.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure of a molecule is paramount to its interaction with biological targets. Conformational analysis and stereochemistry, therefore, play a vital role in understanding the reactivity and biological activity of this compound derivatives. The relative orientation of substituent groups can dictate how the molecule fits into a binding pocket of an enzyme or receptor.

While specific conformational analyses for the this compound scaffold are not widely detailed in the available literature, studies on related conformationally constrained systems, such as dibenzo[b,h] Current time information in Aurangabad, IN.researchgate.net naphthyridine derivatives, highlight the importance of a rigid structure for potent biological activity. nih.gov The synthesis of enantiomerically pure derivatives is also a key consideration, as different stereoisomers can have vastly different biological activities. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict stable conformations and understand the stereochemical outcomes of reactions, as seen in studies of Naphthoxazinoquinoxalinone derivatives. bohrium.com Such analyses are essential for the rational design of new, more potent, and selective analogues.

Target-Specific SAR Investigations

The unique hybrid structure of this compound suggests its potential to interact with a variety of enzymes. SAR studies on related naphthoquinone and quinoline derivatives have provided valuable insights into the structural requirements for potent enzyme inhibition.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1):

Naphthoquinone-based compounds are well-known substrates and inhibitors of NQO1, an enzyme implicated in cancer therapy. The cytotoxic activity of many naphthoquinone derivatives is linked to their interaction with NQO1. For instance, a series of novel naphthoquinone-furo-piperidone derivatives were designed as dual-targeting agents of STAT3 and NQO1 for the treatment of breast cancer. The majority of these compounds demonstrated superior inhibitory activity against breast cancer cell lines compared to the known agent napabucasin. One promising compound was found to be an NQO1 substrate that significantly increased the generation of reactive oxygen species (ROS) and induced substantial DNA damage in a dose-dependent manner researchgate.net.

SAR studies on 8-hydroxyquinoline derivatives of 1,4-naphthoquinone have shown that these hybrids are good substrates for the NQO1 protein. Their anticancer activity was found to be dependent on the type of substituent at the C2' position of the quinoline ring and correlated with the enzymatic conversion rate of NQO1 nih.gov.

Compound TypeKey Structural FeaturesEffect on NQO1Reference
Naphthoquinone-furo-piperidone derivativesFused piperidone ringSubstrate, leading to increased ROS researchgate.net
8-Hydroxyquinoline derivatives of 1,4-naphthoquinoneSubstituent at C2' of quinolineSubstrate, activity dependent on substituent nih.gov

Casein Kinase 2 (CK2):

Protein kinase CK2 is a crucial target in cancer and inflammation research. Novel tricyclic quinoline analogs have been investigated as potent CK2 inhibitors. In one study, the crystal structure of a clinical candidate, CX-4945, with CK2 revealed an indirect interaction with the protein through a hydrogen bond involving a water molecule. This led to the synthesis of derivatives lacking an NH moiety at the same position, resulting in the discovery of highly potent CK2 inhibitors nih.govnih.gov. Another study focused on pyrimido[4,5-c]quinoline (B14755456) derivatives as ATP-competitive inhibitors of CK2, with some analogs showing anti-viral and analgesic properties Current time information in Aurangabad, IN.. The binding model for these inhibitors highlighted various interaction modes within the hinge region of the enzyme Current time information in Aurangabad, IN..

Compound SeriesKey SAR FindingPotency (IC50)Reference
Tricyclic quinoline analogsRemoval of a specific NH moietyHighly potent inhibitors nih.govnih.gov
Pyrimido[4,5-c]quinoline derivativesVaried interactions with the hinge regionNanomolar range (e.g., 3 nM, 9 nM) Current time information in Aurangabad, IN.

Apoptosis Signal-Regulating Kinase 1 (ASK1):

Acetohydroxyacid Synthase (AHAS):

There is currently a lack of specific SAR studies in the public domain detailing the interaction of this compound or its close derivatives with the enzyme acetohydroxyacid synthase (AHAS).

The quinoline scaffold is a key component in various compounds that interact with G-protein coupled receptors, including opioid receptors. SAR studies on quinolinomorphinan-4-ol derivatives have identified them as δ-opioid receptor agonists. It was found that derivatives with a 4-hydroxy group exhibited higher selectivity for the δ-receptor over the μ-receptor compared to their 3-hydroxy counterparts . Furthermore, the nature of the substituent at the 17-position of the morphinan (B1239233) skeleton was shown to influence both selectivity and agonist activity .

In a different approach, quinolinopropellane derivatives were designed as selective δ-opioid receptor agonists. The introduction of a quinoline nitrogen was hypothesized to favor an extended conformation of the propellane skeleton, which would facilitate interaction with the δ-opioid receptor nih.gov. The synthesized quinolinopropellane 3a was confirmed to be a selective DOR full agonist, supporting the design hypothesis nih.gov.

Compound ClassKey Structural Feature for δ-Opioid Receptor InteractionOutcomeReference
Quinolinomorphinan-4-ol derivativesPosition of the hydroxyl group (4-OH vs. 3-OH)4-OH derivatives showed higher δ-selectivity
Quinolinopropellane derivativesIntroduction of a quinoline nitrogenPromoted an extended conformation, leading to selective δ-agonism nih.gov

The generation of reactive oxygen species (ROS) is a well-documented mechanism of action for many naphthoquinone derivatives, contributing to their anticancer and antimicrobial activities. The conjugated electron system of the naphthoquinone core can participate in redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS researchgate.net. This process is often initiated by one- or two-electron reductions of the quinone moiety by various cellular enzymes researchgate.net.

The cytotoxicity of 1,4-naphthoquinones has been linked to their electron-accepting capabilities, which drive ROS production and subsequent DNA damage and apoptosis in cancer cells researchgate.net. Studies on novel 1,4-naphthoquinone derivatives have shown that they can significantly induce ROS production in human gastric cancer cells. The pro-apoptotic effects of these compounds were reversed by pretreatment with a ROS scavenger, confirming the critical role of ROS in their mechanism of action researchgate.net. The ability of naphthoquinone derivatives to induce ROS formation is also influenced by their half-redox potentials, which can be a predictor of their cytotoxicity researchgate.net.

The planar aromatic structure of the this compound core suggests a high likelihood of interaction with DNA through intercalation. Quinoline-based compounds are known to inhibit a variety of DNA-interacting enzymes through DNA intercalation. Certain quinoline analogs with methylamine (B109427) or methylpiperazine additions have been shown to intercalate into the minor groove of DNA, leading to conformational changes that inhibit enzyme activity.

A series of benzo- and tetrahydrobenzo-[h]quinoline derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain were designed as DNA-intercalating antitumor agents. In general, the saturated tetrahydrobenzo[h]quinolines displayed greater cytotoxicity than their unsaturated counterparts. Spectroscopic studies confirmed that these compounds interact with calf thymus DNA, with the benzo[h]quinolines showing a stronger interaction than the tetrahydrobenzo[h]quinolines.

In addition to intercalation, some naphthoquinone derivatives can act as bioreductive alkylating agents. These compounds can be metabolically reduced to form reactive species that can alkylate DNA, leading to cross-linking and cytotoxicity. The antitumor activity of these bioreducible 2,3-disubstituted 1,4-naphthoquinones was found to be significantly influenced by the nature of the leaving group at the 2- and 3-positions of the naphthoquinone ring.

Interaction MechanismCompound ClassKey SAR FindingsReference
DNA Intercalation Quinoline-based analogsAdditions of methylamine or methylpiperazine enhance minor groove intercalation and enzyme inhibition.
Benzo- and tetrahydrobenzo-[h]quinoline derivativesSaturated quinoline rings led to higher cytotoxicity, while unsaturated rings showed stronger DNA interaction.
DNA Alkylation 2,3-Disubstituted 1,4-naphthoquinonesThe nature of the leaving groups at positions 2 and 3 is critical for antitumor activity.

Emerging Research Frontiers and Potential Applications

Development of Advanced Functional Materials

The exploration of novel organic molecules for advanced functional materials is a rapidly growing field. The distinct electronic and photophysical properties of compounds like Naphtho[2,3-h]quinoline-7,12-dione make them attractive candidates for a variety of applications, from lighting technologies to electronics.

Organic Electroluminescent (EL) Materials

While direct studies on the electroluminescent properties of this compound are limited, the broader class of naphthoquinoline derivatives has demonstrated significant potential for use in Organic Light Emitting Diodes (OLEDs). For instance, a class of naphtho[2,3-f]quinoline (B15498161) derivatives has been shown to exhibit good luminescent properties, suggesting their suitability as organic electroluminescent media. This potential is rooted in the tunable electronic structure of the naphthoquinoline core, which allows for the emission of light across different wavelengths. The development of efficient and stable blue-emitting materials remains a key challenge in OLED technology, and quinoline-based materials are being actively investigated to meet this demand.

N-Type Semiconducting Organic Materials

There is a growing demand for high-performance n-type (electron-transporting) organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices. The electron-deficient nature of the quinoline (B57606) ring system, combined with the extended π-conjugation of the naphthoquinone framework, suggests that this compound could exhibit n-type semiconducting behavior.

Research on the closely related naphtho[2,3-f]quinoxaline-7,12-dione (B1680397) derivatives has provided valuable insights. These compounds have been identified as electron-deficient molecules, and their electrochemical properties have been studied using cyclic voltammetry. The electron affinity (LUMO) levels for a series of these derivatives were found to be in the range of -3.247 to -3.511 eV, which is comparable to known n-type materials. These findings underscore the potential of the naphtho-dione core structure in the design of new n-type organic semiconductors.

Table 1: Electrochemical Properties of Naphtho[2,3-f]quinoxaline-7,12-dione Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)
Derivative 1-6.364-3.247
Derivative 2-6.512-3.358
Derivative 3-6.644-3.511

Note: Data is for Naphtho[2,3-f]quinoxaline-7,12-dione derivatives, which are structural analogs of this compound.

Fluorescence Derivatization Reagents and Sensing Applications

Quinoline and its derivatives are well-known for their fluorescent properties and have been widely explored as fluorescent sensors for various analytes, particularly metal ions. While specific applications of this compound in this area have not been extensively reported, the inherent fluorescence of the quinoline moiety suggests its potential as a platform for developing new chemosensors. For example, a pyrazoloquinoline derivative has been synthesized and shown to act as a selective fluorescent sensor for Zn2+ ions. mdpi.com The mechanism often involves a photoinduced electron transfer (PET) process that is modulated by the binding of the analyte. The large, planar structure of this compound could also facilitate interactions with biomolecules, opening possibilities for its use in biological sensing and imaging.

Exploration in Chemical Biology Tools

The development of small molecule probes is crucial for dissecting complex biological processes. The unique chemical architecture of this compound makes it an intriguing scaffold for the design of novel chemical biology tools.

Probes for Studying Enzyme and Receptor Mechanisms

Research on isomers of this compound has revealed their potential as potent and selective enzyme inhibitors. Specifically, derivatives of 3H-Naphtho[1,2,3-de]quinoline-2,7-dione have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key enzyme in stress and inflammatory signaling pathways. One such derivative, known as NQDI-1, was found to be a competitive inhibitor of ASK1 with a Ki of 500 nM.

Table 2: Inhibitory Activity of a 3H-Naphtho[1,2,3-de]quinoline-2,7-dione Derivative against ASK1

CompoundTarget EnzymeInhibition TypeKi (nM)
NQDI-1ASK1Competitive500

Note: Data is for a derivative of 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, an isomer of the subject compound.

These findings highlight the potential of the naphthoquinoline-dione scaffold to serve as a template for the development of new enzyme inhibitors. By modifying the substituents on the ring system, it may be possible to develop probes that are selective for other enzymes or receptors, thereby providing valuable tools for studying their mechanisms of action.

Compounds for Investigating Cellular Redox Homeostasis

Naphthoquinones are a class of compounds known for their redox activity. nih.gov They can undergo redox cycling within cells, a process that involves their reduction to semiquinones or hydroquinones, followed by reoxidation by molecular oxygen. nih.gov This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can modulate cellular signaling pathways and, at high levels, induce oxidative stress. nih.gov

While this compound has not been specifically studied as a probe for cellular redox homeostasis, its core structure suggests that it could participate in such processes. The ability of naphthoquinones to accept electrons makes them potential tools for studying the activity of cellular reductases. Furthermore, by functionalizing the this compound core with fluorescent reporters, it may be possible to design probes that can visualize changes in the cellular redox environment.

New Synthetic Methodologies for this compound Analogues

The development of novel synthetic routes for this compound and its analogues is a dynamic area of research, driven by the quest for more efficient, sustainable, and diverse molecular structures. Modern methodologies focus on improving yield, reducing environmental impact, and enabling the construction of complex, multi-fused ring systems.

Traditional methods for quinoline synthesis, such as the Skraup, Friedlander, and Combes reactions, often require harsh conditions, hazardous reagents, and lengthy reaction times. nih.gov In response, significant efforts have been directed towards developing greener and more efficient catalytic protocols. nih.gov These modern approaches align with the principles of green chemistry by utilizing environmentally benign solvents, reducing energy consumption, and employing catalysts to enhance reaction rates and selectivity. mdpi.com

Key advancements in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov For instance, a one-pot, three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation has been developed to synthesize fused naphtho[2,3-f]quinoline derivatives. nih.gov This method offers advantages such as operational simplicity, enhanced safety, and minimal environmental impact. nih.gov

Catalyst-Driven Diversity: The choice of catalyst can selectively direct a common starting material towards different molecular scaffolds. d-nb.info This strategy allows for the divergent synthesis of medicinally relevant compounds, including complex quinolines, from versatile starting materials like indolyl ynones. d-nb.info

Sustainable Solvents and Conditions: Researchers are increasingly exploring the use of water and other green solvents to replace toxic organic solvents. researchgate.net Furthermore, developing catalyst-free and one-pot procedures contributes to the sustainability of these synthetic routes by simplifying processes and reducing waste. researchgate.net

The table below summarizes some of the green chemistry approaches being applied to the synthesis of quinoline derivatives.

Green ApproachDescriptionAdvantages
Microwave Irradiation Utilizes microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, increased yields, operational simplicity. nih.govnih.gov
Ultrasound Sonication Employs high-frequency sound waves to induce cavitation and accelerate reactions.Enhanced reaction rates, improved yields. nih.gov
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor without isolating intermediates.Increased efficiency, reduced solvent use and waste. researchgate.netrsc.org
Green Solvents Use of environmentally benign solvents like water or 2-Me-THF. researchgate.netd-nb.infoPrevents pollution from toxic organic solvents. researchgate.net
Catalysis Use of catalysts (e.g., transition metals, Lewis acids) to facilitate reactions under milder conditions.High atom economy, increased selectivity, lower energy consumption. d-nb.infoconsensus.app

The synthesis of the tetracyclic this compound core and its analogues involves the strategic construction of multiple fused rings. A variety of synthetic protocols have been developed to create these complex architectures, which are valued for their potential biological activities. rsc.org

Effective strategies for building these systems include:

Domino and Cascade Reactions: These one-pot reactions involve a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. rsc.org For example, a two-step domino reaction has been used to efficiently synthesize diversely substituted indolo[2,3-b]quinolines. rsc.org

Cyclization and Annulation Reactions: Intramolecular cyclization is a key step in forming the quinoline ring system. The Camps reaction, for instance, involves the intramolecular cyclization of N-(2-acylaryl)-amides to form quinolin-2(1H)-ones or quinolin-4(1H)-ones. researchgate.net Anionic annulation reactions have also been employed to create naphthoquinone-carbohydrate hybrids. nih.gov

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom and step economy. The Pfitzinger reaction is a classic example used in the synthesis of fused quinolines. rsc.org

The following table outlines several established synthetic strategies for constructing fused quinoline systems.

Synthetic StrategyDescriptionKey Features
Pfitzinger Reaction Condensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid.Versatile for creating substituted quinolines. rsc.org
Domino/Cascade Reactions A sequence of reactions in one pot where subsequent reactions are triggered by the functionality formed in the previous step.High efficiency, rapid construction of complexity. rsc.org
I₂-Catalyzed Cyclization Use of molecular iodine as a catalyst to promote cyclization reactions.Mild reaction conditions. rsc.org
Friedel–Crafts Reaction An electrophilic aromatic substitution used to attach substituents to aromatic rings, often a key step in ring closure.Fundamental for C-C bond formation in aromatic systems. rsc.org
Palladium-Catalyzed Reactions Transition-metal catalysis, such as Heck-Suzuki coupling, used to form key bonds in the fused system.High functional group tolerance and selectivity. rsc.org

Advanced Spectroscopic Probes in Mechanistic Studies

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing existing synthetic methods and designing new ones. For complex multi-step reactions, advanced spectroscopic techniques are indispensable for detecting and characterizing transient intermediates, such as radicals and biradicals, which are often invisible to conventional NMR and mass spectrometry.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for studying reactions that proceed through radical intermediates. researchgate.net

Electron Paramagnetic Resonance (EPR): EPR is a technique that specifically detects species with unpaired electrons, such as free radicals. It can provide detailed information about the structure and environment of these transient species. In studies of complex molecules like diterpene alkaloids, EPR has been used to demonstrate that UV radiation can lead to radical photodecomposition through processes like monomolecular electron transfer. researchgate.net

Chemically Induced Dynamic Nuclear Polarization (CIDNP): The CIDNP effect manifests as non-Boltzmann population of nuclear spin states, resulting in strongly enhanced absorption or emission signals in the NMR spectrum of reaction products. nih.gov The observation of CIDNP is definitive proof of the involvement of a spin-correlated radical pair in the reaction mechanism. nih.gov This technique has been used to reveal that the formation of products like substituted furans and phosphonium (B103445) salts proceeds through radical pair intermediates, a detail that was not accounted for in previously proposed mechanisms. nih.gov

For the synthesis and reactions of this compound analogues, which can involve electron transfer steps, these techniques are invaluable. They can confirm the presence of radical intermediates, elucidate the primary reaction steps (e.g., electron transfer from an amino group to an anthranilic fragment), and map the subsequent fragmentation pathways that lead to the final products. researchgate.net

Theoretical and Computational Advancements in Drug Design and Materials Science

Computational chemistry has become an integral part of modern research, accelerating the discovery and development of new drugs and materials. In silico methods allow for the rapid assessment of large numbers of molecules, predicting their properties and interactions with biological targets, thereby saving significant time and resources compared to traditional experimental approaches.

High-throughput virtual screening (HTVS) is a computational technique used to search vast libraries of chemical compounds for molecules that are likely to bind to a specific biological target, typically a protein or enzyme. This approach is particularly useful for identifying novel molecular scaffolds that can serve as starting points for drug development. nih.gov

The process of HTVS generally involves:

Target Identification and Preparation: A 3D structure of the target protein is obtained, often through X-ray crystallography or homology modeling.

Compound Library Preparation: Large databases containing millions of virtual compounds are prepared for screening.

Molecular Docking: The compounds from the library are computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity.

Scoring and Ranking: The docked compounds are ranked based on a scoring function that predicts the strength of the ligand-protein interaction.

Hit Selection and Experimental Validation: The top-ranked compounds ("hits") are selected for experimental testing to validate their biological activity.

This methodology has been successfully applied to identify inhibitors for various therapeutic targets. For example, a receptor-based virtual screening identified inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) from a library of 3H-Naphtho[1,2,3-de]quinoline-2,7-dione derivatives. colab.ws The screening identified a lead compound, NQDI-1, which was found to inhibit ASK1 with a Ki of 500 nM. colab.ws Subsequent in vitro testing of structurally similar analogues helped to establish crucial structure-activity relationships, guiding further optimization of the scaffold. Such studies demonstrate the power of HTVS to identify promising lead compounds with novel scaffolds, like that of this compound, for the development of new therapeutic agents. nih.gov

Advanced Simulations for Predicting Molecular Behavior and Properties

The intrinsic complexity of this compound necessitates the use of sophisticated computational methods to elucidate its molecular behavior and predict its physicochemical properties. Advanced simulation techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), have become indispensable tools in the theoretical investigation of this and structurally related compounds. These in silico approaches provide a molecular-level understanding that complements experimental data, guiding the rational design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict a wide range of properties with high accuracy.

Molecular Geometry and Electronic Properties: DFT is instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations have been applied to related quinoline and anthraquinone (B42736) derivatives to understand their planar structures. researchgate.net Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov For similar compounds, these calculations have helped in understanding their electronic absorption spectra and redox properties. rsc.org

Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For instance, in studies of 9,10-anthraquinone, DFT calculations have achieved good agreement with experimental vibrational spectra. researchgate.net This approach can be similarly applied to this compound to assign its characteristic vibrational modes.

Thermodynamic Properties: DFT can also be employed to calculate standard thermodynamic properties, such as the standard free energy of formation, providing insights into the stability of the molecule. researchgate.net

A summary of properties predictable by DFT for this compound and related compounds is presented in Table 1.

Predicted PropertySignificance
Optimized Molecular GeometryProvides the most stable three-dimensional structure.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic transition energies. nih.gov
Electron Density DistributionReveals regions susceptible to electrophilic or nucleophilic attack.
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra for structural confirmation. researchgate.net
Thermodynamic ParametersAssesses the relative stability of the molecule and its isomers. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.

Conformational Analysis: For flexible molecules, MD simulations can explore the conformational landscape and identify the most stable conformations in different environments, such as in various solvents. nih.gov While this compound is a relatively rigid molecule, MD simulations can still provide insights into its vibrational motions and intermolecular interactions.

Intermolecular Interactions: MD simulations are particularly powerful in studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. For instance, in the study of related 3H-naphtho[1,2,3-de]quinoline-2,7-diones as kinase inhibitors, MD simulations were used to understand the stability of the ligand-protein complex and the crucial hydrogen bonding and hydrophobic interactions within the binding pocket. This approach is invaluable for predicting the binding mode of this compound to potential biological targets.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation shells and the effect of the solvent on the solute's conformation and properties.

Table 2 summarizes the key insights that can be gained from MD simulations of this compound.

Simulation InsightRelevance
Conformational DynamicsElucidates the flexibility and accessible shapes of the molecule. nih.gov
Ligand-Receptor Binding StabilityPredicts the strength and nature of interactions with biological targets.
Solvation StructureDescribes how the molecule is organized within a solvent environment.
Transport PropertiesCan be used to estimate properties like diffusion coefficients.

The synergy between DFT and MD simulations provides a comprehensive framework for understanding the molecular behavior of this compound. DFT provides accurate electronic and structural information for the isolated molecule, which can then be used as a starting point for MD simulations to explore its dynamic behavior in a more complex environment. These computational approaches are pivotal in the ongoing research and development of novel applications for this class of compounds.

Q & A

Q. What synthetic methodologies are effective for producing Naphtho[2,3-h]quinoline-7,12-dione and its derivatives?

A zinc-mediated reductive aza-Claisen rearrangement followed by cyclization is a key method. For example, reacting 1-aminoanthraquinones with propargyl bromide in DMF at 75°C for 24 hours yields 1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-diones. This one-pot reaction avoids chromatography and achieves good yields (e.g., 83% for derivatives with piperonyl substituents) . Alternative routes include ring-closure reactions of anthraquinone precursors under optimized conditions .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

FT-IR confirms functional groups (e.g., C=O at ~1672 cm⁻¹, C=N at ~1544 cm⁻¹) and hydrogen bonding. UV-Vis spectroscopy (λmax at 317–378 nm) identifies π→π* transitions in the quinoline-dione core. TLC (Rf values: 0.28–0.55) and melting points (205–214°C) provide additional purity checks .

Q. What are the key physicochemical properties of this compound?

While direct data for this compound is limited, structurally similar anthraquinones exhibit high thermal stability (decomposition >237°C), moderate water insolubility, and redox activity due to the quinone moiety. Computational models (e.g., PSA ~124 Ų) predict solubility and reactivity trends .

Q. What safety precautions are required when handling this compound?

Mutation data and NOx emission upon decomposition indicate toxicity. Use fume hoods for heating, avoid inhalation, and employ protective gear. Storage under inert atmospheres minimizes degradation .

Advanced Research Questions

Q. How does this compound interact with lipid membranes in anticancer studies?

NMR and molecular dynamics (MD) simulations show that its planar anthraquinone core embeds into lipid bilayers, while the quinoline moiety facilitates intercalation with DNA. The chelating site (O/N atoms) binds transition metals like Zn²⁺, enhancing membrane disruption and ROS generation .

Q. What mechanistic insights explain its redox behavior in the presence of ascorbic acid (AA) or metal ions?

In dark reactions, 2-phenyl-4-(butylamino)this compound (Q1) reacts with 2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine (DHP), generating semiquinone radicals. Zn²⁺ accelerates electron transfer, monitored via ¹H NMR kinetics. AA reduces Q1 to a semiquinone radical, initiating lipid peroxidation via Fenton-like reactions .

Q. How can derivatives be optimized for n-type organic semiconductors?

Electron-deficient cores (e.g., naphtho[2,3-f]quinoxaline-7,12-dione) paired with triarylamine donors exhibit low LUMO levels (-3.8 to -4.1 eV), suitable for charge transport. Electrochemical studies (cyclic voltammetry) and thermal gravimetric analysis (TGA) validate stability up to 300°C, critical for device fabrication .

Q. What experimental strategies resolve contradictions in its pro-oxidant vs. antioxidant effects?

Dual mechanisms depend on concentration and microenvironment. At low doses, Q1 chelates Fe²⁺/Cu⁺, inhibiting ROS. At higher doses, redox cycling with NADH/glutathione generates O₂⁻ and •OH. Use spin-trapping agents (e.g., DMPO) in EPR assays to distinguish radical species .

Methodological Guidance

  • Synthetic Optimization : Monitor reaction progress via TLC and adjust propargyl bromide stoichiometry to minimize byproducts (e.g., deallylated products) .
  • Redox Studies : Combine NMR kinetics with fluorescence assays (e.g., DCFH-DA for ROS detection) to quantify oxidative stress .
  • Material Characterization : Employ DFT calculations to predict HOMO/LUMO gaps and validate with UV-Vis/electrochemical data .

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